molecular formula C38H50FeOP2 B13716722 (2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene

(2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene

Cat. No.: B13716722
M. Wt: 640.6 g/mol
InChI Key: YOYYLEHTACDQJL-UHFFFAOYSA-N
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Description

(S)-®-Josiphos is a chiral ligand used in asymmetric synthesis, particularly in catalytic processes. It is a member of the Josiphos family of ligands, which are known for their high efficiency and selectivity in various chemical reactions. The compound is characterized by its unique stereochemistry, which allows it to induce chirality in the products of the reactions it catalyzes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-®-Josiphos typically involves the reaction of a chiral phosphine with a suitable chiral auxiliary. The process often requires precise control of reaction conditions, including temperature, solvent, and the presence of catalysts. One common method involves the use of a palladium-catalyzed coupling reaction, which ensures high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of (S)-®-Josiphos is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process may involve continuous flow reactors and automated systems to maintain the stringent conditions required for the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and stereochemistry of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-®-Josiphos undergoes various types of chemical reactions, including:

    Oxidation: The ligand can participate in oxidation reactions, often facilitated by transition metal catalysts.

    Reduction: It is also involved in reduction reactions, where it helps in the selective reduction of substrates.

    Substitution: The ligand can undergo substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in reactions involving (S)-®-Josiphos include palladium, platinum, and rhodium complexes. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation of the ligand. Solvents like toluene, dichloromethane, and tetrahydrofuran are commonly used.

Major Products Formed

The major products formed from reactions involving (S)-®-Josiphos are often chiral compounds with high enantiomeric excess. These products are valuable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Scientific Research Applications

(S)-®-Josiphos has a wide range of applications in scientific research:

    Chemistry: It is extensively used in asymmetric catalysis, enabling the synthesis of chiral molecules with high selectivity.

    Biology: The ligand is used in the synthesis of biologically active compounds, including drugs and natural products.

    Medicine: (S)-®-Josiphos is employed in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: The ligand is used in the production of fine chemicals and agrochemicals, where its ability to induce chirality is highly valued.

Mechanism of Action

The mechanism of action of (S)-®-Josiphos involves its coordination to a metal center, forming a chiral complex. This complex then interacts with the substrate, inducing chirality in the product. The ligand’s stereochemistry plays a crucial role in determining the selectivity and efficiency of the reaction. Molecular targets include various transition metals, such as palladium, platinum, and rhodium, which facilitate the catalytic process.

Comparison with Similar Compounds

Similar Compounds

    BINAP: Another chiral ligand used in asymmetric synthesis, known for its high selectivity.

    DIPAMP: A chiral ligand used in hydrogenation reactions.

    TADDOL: A chiral auxiliary used in various asymmetric transformations.

Uniqueness of (S)-®-Josiphos

(S)-®-Josiphos stands out due to its high efficiency and selectivity in a wide range of reactions. Its unique stereochemistry allows for the synthesis of products with high enantiomeric excess, making it a valuable tool in the synthesis of chiral compounds. Additionally, its versatility in different types of reactions, including oxidation, reduction, and substitution, highlights its importance in both academic and industrial settings.

Properties

Molecular Formula

C38H50FeOP2

Molecular Weight

640.6 g/mol

InChI

InChI=1S/C31H39P2.C5H5.C2H6O.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;1-2-3;/h4-5,10-14,19-27H,2-3,6-9,15-18H2,1H3;1-5H;3H,2H2,1H3;

InChI Key

YOYYLEHTACDQJL-UHFFFAOYSA-N

Canonical SMILES

CCO.CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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